molecular formula C14H11N3OS B4437980 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone

1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone

Cat. No. B4437980
M. Wt: 269.32 g/mol
InChI Key: KRCRXDHUPIEDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting their activity, 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone can induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a selective and potent inhibitory effect on BTK and ITK enzymes. This leads to a decrease in the activation of downstream signaling pathways, resulting in the suppression of cancer cell growth and survival. 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and distribution in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone is its specificity for BTK and ITK enzymes, which makes it a promising candidate for cancer therapy. However, its efficacy and safety in humans are still being evaluated in clinical trials. Moreover, the cost of synthesis and purification of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone can be a limiting factor for its use in lab experiments.

Future Directions

There are several potential future directions for 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone research. One area of interest is the combination of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Another direction is the development of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone in the treatment of other diseases, such as autoimmune disorders, is also being explored.
Conclusion:
In summary, 1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and future directions in scientific research make it a promising candidate for cancer therapy. However, further research is needed to evaluate its efficacy and safety in humans.

Scientific Research Applications

1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone has been studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of specific enzymes that are involved in the growth and survival of cancer cells, leading to their death.

properties

IUPAC Name

1-(3-amino-6-pyridin-2-ylthieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-8(18)13-12(15)9-5-6-11(17-14(9)19-13)10-4-2-3-7-16-10/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRXDHUPIEDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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